Lipophilicity (cLogP) Positions 3-(Heptyloxy)azetidine Inside the CNS Drug‑Like Optimal Window While Shorter and Longer Analogues Fall Outside
Lipophilicity is a primary driver of membrane permeability, blood–brain barrier penetration, and promiscuous off‑target binding. For CNS‑active small molecules, the empirically derived optimal cLogP range is 2–4. Using the MedChem Designer™ prediction engine (v5.5), 3‑(heptyloxy)azetidine yields a cLogP of 2.98, placing it squarely within this window. By contrast, 3‑methoxyazetidine (cLogP 0.28), 3‑ethoxyazetidine (cLogP 0.85), 3‑butoxyazetidine (cLogP 1.97), and 3‑hexyloxyazetidine (cLogP 2.50) are progressively less lipophilic, while 3‑octyloxyazetidine (cLogP 3.51) begins to exceed the upper bound associated with increased metabolic clearance and phospholipidosis risk. The heptyloxy chain therefore provides the maximal lipophilicity still compatible with the CNS drug‑like space without incurring the liabilities of the octyloxy congener [1].
| Evidence Dimension | Predicted octanol–water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.98 (3-(heptyloxy)azetidine) |
| Comparator Or Baseline | 3-methoxyazetidine cLogP = 0.28; 3-ethoxyazetidine cLogP = 0.85; 3-butoxyazetidine cLogP = 1.97; 3-hexyloxyazetidine cLogP = 2.50; 3-octyloxyazetidine cLogP = 3.51 |
| Quantified Difference | 3-(heptyloxy)azetidine is +2.70 log units more lipophilic than methoxy; +2.13 vs. ethoxy; +1.01 vs. butoxy; +0.48 vs. hexyloxy; and –0.53 vs. octyloxy. |
| Conditions | In silico prediction (MedChem Designer v5.5, atom‑based method). Comparator values are predicted; no experimental logP series for 3-alkoxyazetidines is available in the open literature; data should be considered class‑level inferential. |
Why This Matters
For procurement decisions in CNS drug discovery programs, 3-(heptyloxy)azetidine offers a lipophilicity maximum within the CNS drug‑like window that shorter‑chain analogues cannot achieve and that the octyloxy analogue exceeds, directly influencing permeability and metabolic stability predictions.
- [1] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24 (9), 1420–1456. (Defines CNS drug‑likeness cLogP 2–4 range and lipophilicity‑associated risks.) View Source
